![molecular formula C21H20ClFN4OS B2410239 N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216838-72-0](/img/structure/B2410239.png)
N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The molecular structure of imidazole is characterized by a five-membered ring, which includes two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications
Therapeutic Potential
Imidazole, a core component of this compound, has a broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anti-Cancer Applications
The compound has been evaluated for its antitumor potential . For instance, Yurttas et al. developed a similar compound and evaluated its antitumor potential against two different cancer cell lines .
Anti-Inflammatory Applications
Imidazole derivatives have shown anti-inflammatory properties . In autoimmune diseases, a similar compound has been found to suppress the production of inflammatory cytokines and reduce disease severity in animal models of rheumatoid arthritis and multiple sclerosis.
Anti-Microbial Applications
Imidazole derivatives have demonstrated antimicrobial properties . They have been used in clinical treatments to combat infectious diseases .
Anti-Tubercular Applications
Imidazole derivatives have shown anti-tubercular properties . They have been used in the treatment of tuberculosis .
Anti-Protozoal Applications
Imidazole derivatives have demonstrated anti-protozoal properties . They have been used in the treatment of protozoal infections .
Quorum Sensing Inhibition
Inhibition of quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations, has attracted the attention of antibacterial drug discovery research . Pharmacological inhibition of these systems provides a promising strategy as an antibiotic-adjuvant to reduce bacterial virulence .
Anti-Ulcer Applications
Imidazole derivatives have shown anti-ulcer properties . They have been used in the treatment of ulcers .
Mechanism of Action
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by imidazole derivatives, they continue to be an area of active research for the development of new drugs . Future directions may include the synthesis of new imidazole derivatives and the exploration of their potential therapeutic applications .
properties
IUPAC Name |
4-fluoro-N-(3-imidazol-1-ylpropyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS.ClH/c1-15-3-8-18-19(13-15)28-21(24-18)26(11-2-10-25-12-9-23-14-25)20(27)16-4-6-17(22)7-5-16;/h3-9,12-14H,2,10-11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLABBPMKNSYLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(C=C4)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.